2,2-Dimethyl-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrano derivatives. This compound features a fused pyridine and pyran ring system, which contributes to its unique chemical properties and potential biological activities. The structure of 2,2-dimethyl-2H-pyrano[2,3-b]pyridine is characterized by a dimethyl substitution at the 2-position of the pyran ring, enhancing its stability and reactivity.
2,2-Dimethyl-2H-pyrano[2,3-b]pyridine can be classified under:
The synthesis of 2,2-dimethyl-2H-pyrano[2,3-b]pyridine can be achieved through various methods, including one-pot multicomponent reactions and traditional organic synthesis techniques.
The synthetic routes often require careful control of reaction conditions such as temperature, pressure, and time to optimize yields. For example, the use of zinc trifluoromethanesulfonate as a catalyst has been shown to enhance reaction efficiency in synthesizing related chromeno derivatives .
The molecular structure of 2,2-dimethyl-2H-pyrano[2,3-b]pyridine can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its conformation and spatial arrangement.
2,2-Dimethyl-2H-pyrano[2,3-b]pyridine participates in various chemical reactions that can modify its structure for different applications:
These reactions often require specific conditions such as acidic or basic environments to facilitate the desired transformations efficiently.
The mechanism of action for compounds derived from 2,2-dimethyl-2H-pyrano[2,3-b]pyridine typically involves interactions with biological targets such as enzymes or receptors.
Quantitative data from pharmacological studies indicate that certain derivatives exhibit significant inhibitory activity at micromolar concentrations against specific targets.
Research into 2,2-dimethyl-2H-pyrano[2,3-b]pyridine has identified several potential applications:
The pyrano[2,3-b]pyridine scaffold represents a privileged heterocyclic system characterized by a fused tetrahydropyran ring condensed with a pyridine moiety at the [2,3-b] positions. This bicyclic architecture combines the aromatic character and hydrogen-bonding capabilities of the pyridine ring with the steric bulk and metabolic resilience conferred by the non-aromatic pyran component. The core structure is formally designated as 2H-pyrano[2,3-b]pyridine, with the 2,2-dimethyl derivative featuring two methyl groups at the C2 position of the pyran ring, rendering it a quaternary center [2]. Molecular formula analysis (C10H11NO2 for the 4-oxo derivative; MW = 177.20 g/mol) confirms a planar pyridine ring fused to a non-planar pyran, creating distinct electronic environments across the ring system [2]. This fusion enhances dipole moments and polar surface areas compared to monocyclic analogs, influencing solubility and intermolecular interactions critical for biological recognition. The scaffold’s versatility manifests in multiple tautomeric forms and sites for electrophilic/nucleophilic substitution, particularly at C-4, C-5, C-6, and C-7 positions, enabling broad structural diversification for medicinal chemistry applications [1] [9].
Feature | Description | Functional Implication |
---|---|---|
Fusion Pattern | Pyran fused to pyridine at positions [2,3-b] | Planar (pyridine) and puckered (pyran) domains create amphiphilic character |
C2 Substitution | Quaternary center (geminal dimethyl groups) | Conformational locking; steric protection against metabolic oxidation |
Pyridine Nitrogen | Basic site (pKa ~3-5 estimated) | Hydrogen-bond acceptance; potential for salt formation |
Reactive Positions | Electrophilic: C-7; Nucleophilic: C-4 (if carbonyl present), C-5, C-6 | Sites for derivatization (e.g., carboxamide at C-7) |
Dipole Moment | Enhanced by heteroatom asymmetry | Improved solubility vs. non-fused systems |
The emergence of pyrano[2,3-b]pyridines as pharmacophores traces to early 2000s explorations of fused heterocycles targeting central nervous system (CNS) and oncological pathways. A pivotal advancement occurred with Merck’s disclosure of 5-(2,4-difluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a potent negative allosteric modulator (NAM) of metabotropic glutamate receptor 2 (mGluR2; IC50 = 6.0 nM) [1]. This compound exemplified the scaffold’s suitability for CNS targets due to its balanced lipophilicity and ability to cross the blood-brain barrier—a challenge for earlier mGluR2 modulators like [11C]QCA. Subsequent evolution leveraged the core for positron emission tomography (PET) ligands, notably 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide ([11C]mG2N001). This radiotracer exhibited superior brain heterogeneity in rats and non-human primates, with high selectivity for mGluR2-rich regions and minimal off-target binding, enabling translational imaging of mGluR2 function in neuropsychiatric disorders [1]. Parallel developments exploited the scaffold for kinase modulation and hypoxia-inducible factor (HIF) inhibition. For instance, N-cyclobutyl-N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide (HIF inhibitor, IC50 ~0.3 µM) demonstrated potent anti-tumor effects in pancreatic and brain cancer models [7]. The scaffold further diversified into cardiovascular therapeutics with pyrano[2,3-b]pyridines acting as sub-micromolar potassium channel (hKV1.5) antagonists (e.g., compound 28, IC50 = 378 nM) for atrial arrhythmia management [8].
Compound/Code | Biological Target | Key Activity | Year | Reference |
---|---|---|---|---|
Unnamed (Merck) | mGluR2 NAM | IC50 = 6.0 nM | 2018 | [1] |
[11C]mG2N001 | mGluR2 PET Ligand | High brain uptake; regional specificity in NHP | 2022 | [1] |
VU6001966 Analog | mGluR2 NAM | Improved brain permeability vs. earlier chemotypes | 2015-2018 | [1] |
HIF Inhibitor (64b) | Hypoxia-Inducible Factor | IC50 ~0.3 µM; in vivo anti-tumor efficacy | 2017 | [7] |
Compound 28 | hKV1.5 Potassium Channel | IC50 = 378 nM | 2008 | [8] |
The geminal dimethyl group at C2 of the pyran ring is a critical structural determinant for the pharmacological and physicochemical optimization of this scaffold. Conformationally, these methyl groups enforce a puckered boat-like conformation in the pyran ring, positioning the pyridine moiety for optimal target engagement while reducing rotational entropy upon binding—a key factor enhancing binding affinity and kinetic residence time for mGluR2 NAMs [1]. Physicochemically, the quaternary center acts as a steric shield, dramatically mitigating oxidative metabolism at the adjacent C2-H position (which would be labile in non-methylated analogs). This translates to improved metabolic stability, evidenced by the suitability of [11C]mG2N001 for PET imaging, requiring resilience against first-pass and neural enzymatic degradation [1]. Electronically, the methyl groups exert hyperconjugative effects, slightly elevating the HOMO energy of the pyran ring and enhancing electron density at the pyridine nitrogen and C7 carboxamide carbonyl. This facilitates hydrogen bonding with targets like mGluR2’s allosteric site residues and improves water solubility through dipole-enhanced solvation, counteracting the scaffold’s inherent lipophilicity (LogP typically ~2–3) [1] [7]. Synthetic advantages include suppression of ring-opening reactions under acidic or basic conditions and prevention of unwanted tautomerization. Crucially, the dimethyl substitution enabled the development of brain-penetrant mGluR2 PET tracers where earlier non-dimethylated analogs (e.g., [11C]QCA) failed due to P-glycoprotein efflux, underscoring its role in circumventing transporter-mediated exclusion from the CNS [1]. In HIF inhibitors, this moiety improved cellular potency 2-fold over des-methyl analogs by reducing conformational flexibility and enhancing hydrophobic contact with the target protein’s subpocket [7].
The 2,2-dimethyl group profoundly influences the synthetic accessibility and chemical reactivity of pyrano[2,3-b]pyridines. Traditional routes involve multi-step sequences starting from functionalized pyridines. A representative Merck synthesis begins with a Wittig reaction between 4-iodo-2,6-dichloronicotinaldehyde (14) and phosphorous ylide 15, yielding alkene 16. Subsequent hydrogenation (H2, 40 psi) gives intermediate 17, followed by Suzuki coupling with boronic acids (e.g., 18a–c) to install aryl substituents at C-5 (19a–c). Treatment with methylmagnesium bromide converts esters to tertiary alcohols (20a–c), which undergo base-mediated cyclization to form the pyran ring (21a–c). Palladium-catalyzed cyanation (Zn(CN)2, microwave) introduces the nitrile at C-7 (22a–c), with final hydrolysis yielding the critical C7-carboxamide (e.g., 12, 13) [1]. This route exploits the steric protection offered by the 2,2-dimethyl groups during the Grignard addition and cyclization steps, preventing side reactions like over-addition or epimerization. Modern innovations leverage green chemistry: Multicomponent reactions using 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol with K2CO3 catalyst yield functionalized pyrano[2,3-b]pyridones. Microwave irradiation (10–20 min, 84–90% yield) or solar thermal energy (2–3 h, 90–96% yield) significantly accelerates this process, minimizing toxic byproducts [9]. The dimethyl groups enhance regioselectivity in these reactions by sterically directing cyclization toward the kinetically favored pyrano[2,3-b] isomer over alternative fusion patterns. Furthermore, they permit harsh conditions (e.g., microwave cyanation at 160°C) without degradation, enabling access to diverse analogs like the C4-amine derivative (2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine, CAS# 1352624-33-9) [3] [9].
Parameter | 2,2-Dimethyl Scaffold | Non-Dimethyl Analog | Functional Consequence |
---|---|---|---|
Metabolic Stability | High (resistant to CYP450 oxidation at C2) | Low (rapid oxidation at C2) | Suitable for CNS PET tracers (e.g., [11C]13) |
Conformation | Locked boat conformation | Flexible ring flip | Enhanced binding affinity; reduced entropy penalty |
Brain Penetration | High (not Pgp/BCRP substrate) | Low (efflux by Pgp/BCRP) | Enables mGluR2 imaging in brain |
Synthetic Yield | >80% in cyclization steps | <50% due to side products | Efficient analog generation |
Aqueous Solubility | Moderate (dipole-enhanced) | Very low | Improved formulation potential |
Systematic SAR studies of 2,2-dimethylpyrano[2,3-b]pyridines reveal stringent requirements for high-affinity target engagement. For mGluR2 NAMs, the C7-carboxamide is essential, with primary amides (CONH2) optimal over secondary or tertiary variants. Substitution at C5 with aryl groups (e.g., 2,4-difluorophenyl or 2-fluoro-4-methoxyphenyl) provides 10–100-fold potency gains over alkyl or hydrogen, likely through π-stacking in a hydrophobic subpocket of mGluR2 [1]. The 2,2-dimethyl group itself contributes ~3-fold affinity increase versus des-methyl or mono-methyl analogs by enforcing a bioactive conformation. Modifications to the dihydropyran saturation (3,4-dihydro vs. aromatic) maintain potency but alter pharmacokinetics—dihydro derivatives exhibit superior metabolic stability. In HIF inhibitors, the C6 position tolerates extended hydrophobic chains. N-Cyclobutyl-N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide exemplifies this, where the benzenesulfonamide group linked via a methylene spacer to C6 achieves submicromolar inhibition [7]. For potassium channel blockers, electron-withdrawing groups (e.g., CN, NO2) at C4 or C6 enhance activity, with IC50 values correlating with Hammett constants [8]. Across targets, the scaffold maintains ligand efficiency (LE) >0.3, attributable to the dimethyl group’s contribution to binding without heavy atom count inflation.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9